molecular formula C5H10Cl2N4 B13518916 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride

2-(Aminomethyl)pyrimidin-4-amine dihydrochloride

Cat. No.: B13518916
M. Wt: 197.06 g/mol
InChI Key: OQXFOSIKXCGIBM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pyrimidin-4-amine dihydrochloride is a chemical compound with the molecular formula C5H9ClN4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride typically involves multiple steps starting from acyclic starting materials. One common method includes the following steps:

    Formation of the Pyrimidine Ring: This can be achieved by reacting benzylidene acetones with ammonium thiocyanates.

    Aromatization: The intermediate product undergoes aromatization to form the pyrimidine ring.

    S-Methylation: The compound is then methylated to introduce the methyl group.

    Oxidation: The methylated compound is oxidized to form methylsulfonyl derivatives.

    Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other compounds.

    Substitution: The amino groups in the compound can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield methylsulfonyl derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

2-(Aminomethyl)pyrimidin-4-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyrimidin-4-amine: This compound is similar but lacks the dihydrochloride component.

    4-(Aminomethyl)pyrimidin-2-amine: Another similar compound with a different substitution pattern on the pyrimidine ring.

Uniqueness

2-(Aminomethyl)pyrimidin-4-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride component.

Properties

Molecular Formula

C5H10Cl2N4

Molecular Weight

197.06 g/mol

IUPAC Name

2-(aminomethyl)pyrimidin-4-amine;dihydrochloride

InChI

InChI=1S/C5H8N4.2ClH/c6-3-5-8-2-1-4(7)9-5;;/h1-2H,3,6H2,(H2,7,8,9);2*1H

InChI Key

OQXFOSIKXCGIBM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N)CN.Cl.Cl

Origin of Product

United States

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